molecular formula C29H33FO6 B1666874 Betamethasone benzoate CAS No. 22298-29-9

Betamethasone benzoate

Cat. No.: B1666874
CAS No.: 22298-29-9
M. Wt: 496.6 g/mol
InChI Key: SOQJPQZCPBDOMF-YCUXZELOSA-N
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Description

Betamethasone benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to manage inflammatory skin conditions such as eczema and psoriasis .

Scientific Research Applications

Mechanism of Action

Target of Action

Betamethasone benzoate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors (GR) present in almost all cells of the body . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

This compound acts by binding to the glucocorticoid receptors, leading to changes in gene transcription . This binding results in the synthesis of certain proteins and the inhibition of others, altering the inflammatory response . Specifically, betamethasone suppresses the formation of arachidonic acid derivatives, inhibits phospholipase A2, and promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-Kappa B and other inflammatory transcription factors, thus reducing inflammation . It also suppresses the arachidonic acid pathway, leading to decreased formation of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, systemic absorption of betamethasone is rapid . The drug is then distributed throughout the body, binding to the glucocorticoid receptors . Metabolism occurs primarily in the liver, and the drug is excreted via the kidneys . The bioavailability of this compound is influenced by its formulation and route of administration .

Result of Action

The action of this compound at the molecular and cellular level results in a decrease in inflammation and immune response . It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites, and reduced production of interleukins . At the cellular level, betamethasone can interact with the development and function of immune cells and pancreatic β-cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, prenatal exposure to betamethasone can have long-term effects on the immune system and the risk of developing autoimmune diseases . Furthermore, the drug’s efficacy can be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations .

Safety and Hazards

Betamethasone benzoate may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Betamethasone benzoate is used to relieve pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It is also used in combination with a vitamin D analog such as calcipotriene to treat plaque psoriasis . Future directions may include the development of sensors based on image analysis, wearable sensors, and smartphones for corticosteroids .

Biochemical Analysis

Biochemical Properties

Betamethasone benzoate has potent glucocorticoid activity and negligible mineralocorticoid activity . It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders .

Cellular Effects

This compound works by reducing swelling (inflammation). It also calms down the immune system, which can help in autoimmune conditions, where the immune system attacks the body . Some side effects, such as indigestion or mood changes, can happen straight away. Others, such as getting a rounder face, can happen after weeks or months of taking betamethasone .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, long-term treatment with betamethasone may cause unwanted effects . If any symptoms cause concern, it is recommended to see a doctor for advice .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in horses, the formulation BetaVet, which is a combination of a slow-release component (betamethasone acetate) and a rapid-acting form (betamethasone sodium phosphate), is used for injection intra-articularly for control of pain and inflammation associated with osteoarthritis .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolism of betamethasone yields 6 metabolites . The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is usually taken as a single dose once a day, straight after breakfast . Betamethasone tablets dissolve in water, which can be taken as a drink by putting the tablets in a glass of water and letting them dissolve .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are not well studied. It is known that this compound is a cytosolic enzyme, suggesting a cytosolic location of its biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone benzoate is synthesized by esterification of betamethasone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Comparison with Similar Compounds

  • Betamethasone dipropionate
  • Betamethasone valerate
  • Betamethasone sodium phosphate

Comparison: Betamethasone benzoate is unique due to its specific esterification with benzoic acid, which enhances its lipophilicity and allows for better skin penetration in topical formulations. Compared to other esters like betamethasone dipropionate and betamethasone valerate, this compound has a distinct pharmacokinetic profile that makes it particularly effective for certain dermatological applications .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQJPQZCPBDOMF-YCUXZELOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022670
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22298-29-9
Record name Betamethasone benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22298-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone benzoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betamethasone 17-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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